Quercetin 3,3'-bissulfate(3-)
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Overview
Description
Quercetin 3,3'-bissulfate(3-) is a flavonoid oxoanion arising from deprotonation of the sulfo and 7-hydroxy groups of quercetin 3,3'-bissulfate; major species at pH 7.3. It is a flavonoid oxoanion and an aryl sulfate oxoanion. It is a conjugate base of a quercetin 3,3'-bissulfate.
Scientific Research Applications
Biophysical Properties and Biological Activities
- Quercetin sulfates, including quercetin 3,3'-bissulfate(3-), are important for metabolic studies and have distinct biological activities. They are effective antiradical and reducing agents, though usually less active than quercetin itself (Valentová et al., 2017).
- Quercetin 3'-O-sulfate, a main metabolite of quercetin, has been found to exhibit weaker DPPH radical scavenging abilities compared to nonsulfated quercetin, and also affects cell uptake and biological activity in vitro (Roubalová et al., 2015).
Hepatoprotective Effects
- Quercetin sulfation, resulting in compounds like quercetin-5',8-disulfonate, enhances hepatoprotective effects and absorption in mice. This suggests potential chemopreventive and chemotherapeutic applications for liver diseases (Cui et al., 2013).
Metabolic Synthesis and Stability
- The enzymatic synthesis of quercetin sulfates, including quercetin 3'-O-sulfate, has been achieved using arylsulfotransferase from human intestinal bacteria, indicating the possibility of specific and convenient production methods for polyphenol sulfate esters (Koizumi et al., 1990).
- Quercetin and its sulfated metabolites undergo various reactions in the human body, including glucuronidation, sulfation, and methylation, which can affect their stability and bioavailability. Delivery systems such as nanoparticles and encapsulation have been explored to improve these properties (Wang et al., 2016).
Antioxidant and Anticancer Potential
- Quercetin sulfates, including quercetin 3,3'-bissulfate(3-), have demonstrated antioxidant activities, contributing to their potential medicinal application. Their antioxidant properties are particularly relevant in the context of botanical medicine and traditional Chinese medicine (Xu et al., 2019).
- Research into the modification of quercetin, including sulfation, has shown promising anticancer effects, although the specific mechanisms of action are still under investigation. Sulfated quercetin derivatives are being explored for their improved properties for clinical applications (Massi et al., 2017).
Properties
Molecular Formula |
C15H7O13S2-3 |
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Molecular Weight |
459.3 g/mol |
IUPAC Name |
[5,7-dihydroxy-2-(4-oxido-3-sulfonatooxyphenyl)-4-oxochromen-3-yl] sulfate |
InChI |
InChI=1S/C15H10O13S2/c16-7-4-9(18)12-11(5-7)26-14(15(13(12)19)28-30(23,24)25)6-1-2-8(17)10(3-6)27-29(20,21)22/h1-5,16-18H,(H,20,21,22)(H,23,24,25)/p-3 |
InChI Key |
CVENNDDRCHLONB-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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